molecular formula C16H17NO2S2 B13930729 2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one

2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one

Cat. No.: B13930729
M. Wt: 319.4 g/mol
InChI Key: IYBDXJCLSLJDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a thiophene and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzaldehyde with thiophene-2-carboxylic acid and thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
  • 2-(2-Hydroxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one
  • 2-(2-Chloro-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one

Uniqueness

2-(2-Ethoxy-phenyl)-3-thiophen-2-ylmethyl-thiazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H17NO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO2S2/c1-2-19-14-8-4-3-7-13(14)16-17(15(18)11-21-16)10-12-6-5-9-20-12/h3-9,16H,2,10-11H2,1H3

InChI Key

IYBDXJCLSLJDLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2N(C(=O)CS2)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.